molecular formula C16H25NO B1385318 N-(2-Propoxybenzyl)cyclohexanamine CAS No. 1040680-77-0

N-(2-Propoxybenzyl)cyclohexanamine

Cat. No.: B1385318
CAS No.: 1040680-77-0
M. Wt: 247.38 g/mol
InChI Key: JDWPWMMGCHXLFO-UHFFFAOYSA-N
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Description

N-(2-Propoxybenzyl)cyclohexanamine: is an organic compound with the molecular formula C16H25NO and a molecular weight of 247.38 g/mol . It is a secondary amine with a cyclohexane ring and a propoxybenzyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Propoxybenzyl)cyclohexanamine typically involves the reaction of cyclohexylamine with 2-propoxybenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N-(2-Propoxybenzyl)cyclohexanamine involves its interaction with molecular targets such as enzymes and receptors. The propoxybenzyl group can enhance binding affinity to specific sites, while the cyclohexanamine moiety can modulate the compound’s overall activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • N-(2-Methoxybenzyl)cyclohexanamine
  • N-(2-Ethoxybenzyl)cyclohexanamine
  • N-(2-Butoxybenzyl)cyclohexanamine

Comparison: N-(2-Propoxybenzyl)cyclohexanamine is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity compared to its methoxy, ethoxy, and butoxy analogs. The length and branching of the alkoxy group can affect the compound’s solubility, binding affinity, and overall pharmacokinetic properties .

Properties

IUPAC Name

N-[(2-propoxyphenyl)methyl]cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-2-12-18-16-11-7-6-8-14(16)13-17-15-9-4-3-5-10-15/h6-8,11,15,17H,2-5,9-10,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWPWMMGCHXLFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1CNC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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